molecular formula C9H11NO2 B186159 2-(Phenylamino)propanoic acid CAS No. 15727-49-8

2-(Phenylamino)propanoic acid

Cat. No. B186159
CAS RN: 15727-49-8
M. Wt: 165.19 g/mol
InChI Key: XWKAVQKJQBISOL-UHFFFAOYSA-N
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Description

2-(Phenylamino)propanoic acid, also known as phenylalanine, is an essential amino acid found in proteins . It is a precursor to many other compounds in the body . It is used in the preparation of ibuprofen derivatives for their anti-inflammatory activity .


Synthesis Analysis

The synthesis of 2-(Phenylamino)propanoic acid can be achieved through various methods. One such method involves an ester rearrangement in the Fries rearrangement by a rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement .


Molecular Structure Analysis

The molecular structure of 2-(Phenylamino)propanoic acid is represented by the linear formula C9H11NO2 . The InChI code for this compound is 1S/C9H11NO2/c1-7(9(11)12)10-8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12) .


Chemical Reactions Analysis

The chemical reactions involving 2-(Phenylamino)propanoic acid are diverse. For instance, it can undergo protodeboronation of pinacol boronic esters, a valuable but unknown transformation .


Physical And Chemical Properties Analysis

2-(Phenylamino)propanoic acid has a molecular weight of 165.19 . It is a solid at room temperature and should be stored in a dark place, sealed in dry conditions .

Scientific Research Applications

Thermal Gas-phase Elimination

Research conducted by Al-Awadi et al. (2004) and Al-Awadi, Kaul, and El-Dusouqui (2000) explored the kinetics and mechanism of thermal gas-phase elimination of α- and β- (N-arylamino)propanoic acids, including 2-(Phenylamino)propanoic acid. Their studies demonstrated that these reactions are homogeneous, avoiding catalytic and radical pathways, and result in the formation of products like carbon monoxide, acetaldehyde, aniline, and acrylic acid. These findings are essential for understanding the thermal behavior of these compounds under gas-phase conditions (Al-Awadi et al., 2004) (Al-Awadi, Kaul, & El-Dusouqui, 2000).

Acid Hydrolysis and Anchimeric Assistance

Arcelli et al. (2001) investigated the acid hydrolysis of N-(methoxyprop-2-yl)benzanilide, leading to the formation of 2-(Phenylamino)propanol. This study clarifies the mechanism involving ether cleavage assisted by the amide group, providing insights into the reaction pathway and intermediates (Arcelli et al., 2001).

Enzymatic Conversion Efficiency

Makino et al. (2005) engineered phenylacetaldehyde reductase (PAR) for efficient substrate conversion in concentrated 2-propanol, showcasing the application of 2-(Phenylamino)propanoic acid in biocatalysis. This research demonstrates how enzyme engineering can enhance conversion efficiency, providing a method potentially valuable for industrial applications (Makino et al., 2005).

Synthesis of Selenium-containing Heterocycles

Atanassov, Linden, and Heimgartner (2003) described the synthesis of 2-Arylaminoselenazolo[5,4-b]pyridines from isoselenocyanates and 3-amino-2-chloropyridine in 2-propanol, illustrating the use of 2-(Phenylamino)propanoic acid derivatives in heterocyclic chemistry. This method highlights the compound's role in creating novel heterocycles with potential applications in materials science and pharmaceuticals (Atanassov et al., 2003).

Renewable Building Blocks for Benzoxazine Synthesis

Trejo-Machin et al. (2017) explored the use of phloretic acid, a derivative of 2-(Phenylamino)propanoic acid, as a renewable building block for the synthesis of polybenzoxazine. This study presents an eco-friendly alternative to traditional phenol-based methods, demonstrating the potential of 2-(Phenylamino)propanoic acid derivatives in creating sustainable materials (Trejo-Machin et al., 2017).

Safety And Hazards

The safety data sheet for 2-(Phenylamino)propanoic acid indicates that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

2-anilinopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(9(11)12)10-8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKAVQKJQBISOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375129
Record name N-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylamino)propanoic acid

CAS RN

15727-49-8
Record name N-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(phenylamino)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of alanine (356 mg, 4.0 mmol), iodobenzene (816 mg, 4.0 mmol), trans-dichlorobis(tri-o-tolylphosphine)palladium(II) {Pd[P(o-Tol)3]2Cl2} (160 mg, 0.2 mmol), copper(I) iodide (40 mg, 0.2 mmol), K2CO3 (552 mg, 4.0 mmol), benzyltriethylammonium chloride (160 mg, 0.8 mmol), triethylamine (1.6 mL) and water (0.8 mL) in DMF (8 mL) was stirred under nitrogen atmosphere at 100° C. for 20 hours. The mixture was cooled to room temperature, diluted with ethyl acetate (50 mL) and water (50 mL), acidified with 6N HCl to the pH=2 to 3. The aqueous layer was extracted with ethyl acetate (50 mL×4). The combined organic layers were washed with water, brine, dried over anhydrous Na2SO4, filtered and evaporated in vacuo to give a red oil. Flash chromatography using hexane/ethyl acetate/acetic acid (95/5/0.5 to 80/20/0.5) to afford 300 mg (45% yield) of the title compound as a pink solid. 1H-NMR (500 MHz, CDCl3/CD3OD=0.5 ml/3 drops) δ 1.45 (d, 3H), 4.02-4.15 (m, H), 6.57-6.70 (m, 3H), 7.11-7.25 (m, 2H); Analytical HPLC: 6.10 min. LC-MS: m/e=166 (M+H+).
Quantity
40 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.8 mL
Type
solvent
Reaction Step Two
Name
hexane ethyl acetate acetic acid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1.6 mL
Type
solvent
Reaction Step Four
Quantity
356 mg
Type
reactant
Reaction Step Five
Quantity
816 mg
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
[Compound]
Name
Pd[P(o-Tol)3]2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
552 mg
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
160 mg
Type
catalyst
Reaction Step Nine
Name
Quantity
8 mL
Type
solvent
Reaction Step Ten
Quantity
50 mL
Type
solvent
Reaction Step Eleven
Name
Quantity
50 mL
Type
solvent
Reaction Step Eleven
Yield
45%

Synthesis routes and methods II

Procedure details

A mixture of alanine (356 mg, 4.0 mmol), iodobenzene (816 mg, 4.0 mmol), trans-dichlorobis(tri-o-tolylphosphine) palladium (II) {Pd[P(o-Tol)3]2Cl2} (160 mg, 0.2 mmol), copper (I) iodide (40 mg, 0.2 mmol), K2CO3 (552 mg, 4.0 mmol), benzyltriethylammonium chloride (160 mg, 0.8 mmol), triethylamine (1.6 mL) and water (0.8 mL) in DMF (8 mL) was stirred under nitrogen atmosphere at 100° C. for 20 hours. The mixture was cooled to room temperature, diluted with ethyl acetate (50 mL) and water (50 mL), acidified with 6N HCl to the pH=2 to 3. The aqueous layer was extracted with ethyl acetate (50 mL×4). The combined organic layers were washed with water, brine, dried over anhydrous Na2SO4, filtered and evaporated in vacuo to give a red oil. Flash chromatography using hexane/ethyl acetate/acetic acid (95/5/0.5 to 80/20/0.5) to afford 300 mg (45% yield) of the title compound as a pink solid. 1H-NMR (500 MHz, CDCl3/CD3OD=0.5 ml/3 drops): δ 1.45 (d, 3H), 4.02-4.15 (m, H), 6.57-6.70 (m, 3H), 7.11-7.25 (m, 2H); Analytical HPLC: 6.10 min. LC-MS: m/e=166 (M+H+).
Quantity
40 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.8 mL
Type
solvent
Reaction Step Two
Name
hexane ethyl acetate acetic acid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1.6 mL
Type
solvent
Reaction Step Four
Quantity
356 mg
Type
reactant
Reaction Step Five
Quantity
816 mg
Type
reactant
Reaction Step Five
[Compound]
Name
trans-dichlorobis(tri-o-tolylphosphine) palladium (II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Pd[P(o-Tol)3]2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
552 mg
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
160 mg
Type
catalyst
Reaction Step Nine
Name
Quantity
8 mL
Type
solvent
Reaction Step Ten
Quantity
50 mL
Type
solvent
Reaction Step Eleven
Name
Quantity
50 mL
Type
solvent
Reaction Step Eleven
Yield
45%

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